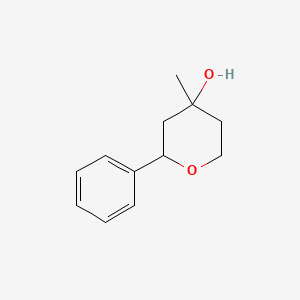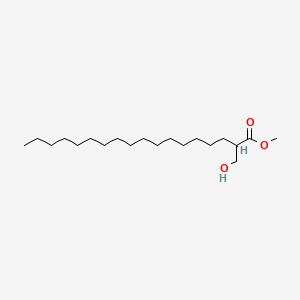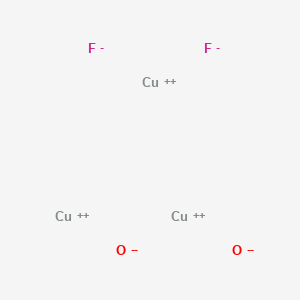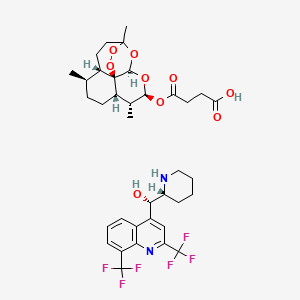
Artekin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artequin is a combination medication used to treat malaria. It consists of two active ingredients: artesunate and mefloquine. Artesunate is a derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua), while mefloquine is a synthetic antimalarial agent. This combination is particularly effective against multidrug-resistant Plasmodium falciparum malaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Artesunate: Artesunate is synthesized from dihydroartemisinin, which is derived from artemisinin.
Mefloquine: Mefloquine is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline.
Industrial Production Methods
Industrial production of Artequin involves the large-scale synthesis of both artesunate and mefloquine, followed by their combination in fixed-dose formulations. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Artesunate can undergo oxidation to form dihydroartemisinin and other derivatives.
Reduction: Mefloquine can be reduced to its corresponding alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
Artesunate: The major products of artesunate reactions include dihydroartemisinin and other artemisinin derivatives.
Mefloquine: The major products of mefloquine reactions include its alcohol derivative and other quinoline compounds.
Aplicaciones Científicas De Investigación
Artequin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of artemisinin derivatives and quinoline compounds.
Biology: Employed in studies investigating the life cycle and drug resistance mechanisms of Plasmodium falciparum.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating malaria, especially in regions with high drug resistance
Industry: Used in the development of new antimalarial drugs and combination therapies.
Mecanismo De Acción
Artequin exerts its antimalarial effects through the following mechanisms:
Comparación Con Compuestos Similares
Artequin is compared with other antimalarial combinations such as:
Artemether-lumefantrine: Both combinations are effective against multidrug-resistant malaria, but Artequin has a longer half-life, providing prolonged protection.
Artesunate-amodiaquine: Similar in efficacy, but Artequin is preferred in areas with high resistance to amodiaquine.
Dihydroartemisinin-piperaquine: Artequin and dihydroartemisinin-piperaquine are both highly effective, but the latter has a better pharmacokinetic profile due to the long half-life of piperaquine.
Similar Compounds
- Artemether-lumefantrine
- Artesunate-amodiaquine
- Dihydroartemisinin-piperaquine
Propiedades
Número CAS |
497968-03-3 |
|---|---|
Fórmula molecular |
C36H44F6N2O9 |
Peso molecular |
762.7 g/mol |
Nombre IUPAC |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |
Clave InChI |
LHRJCEIKDHGLPS-JKGRWLOQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





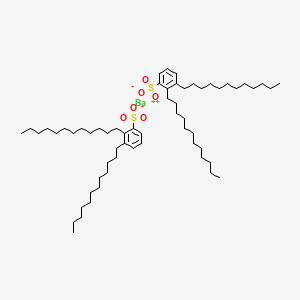
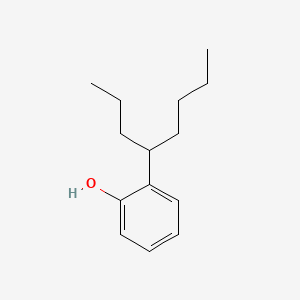
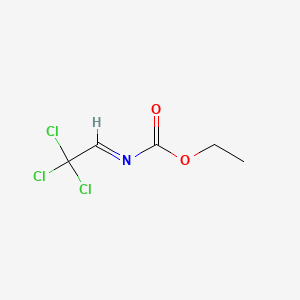
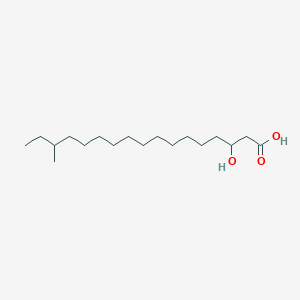

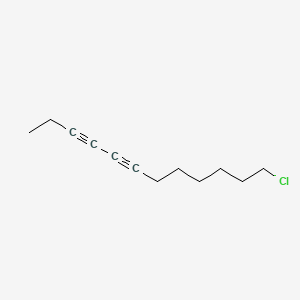
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
